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molecular formula C5H5NO2S B075986 Methyl thiazole-5-carboxylate CAS No. 14527-44-7

Methyl thiazole-5-carboxylate

Cat. No. B075986
M. Wt: 143.17 g/mol
InChI Key: XDIBWBYTRTUUBJ-UHFFFAOYSA-N
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Patent
US04877802

Procedure details

Methyl 2-aminothiazole-5-carboxylate (79 g, 0.5 mol) was added over a period of 2 hours to a boiling solution of amyl nitrite (117.0 g, 1.0 mol) in dioxan (1 liter). After refluxing for a further half hour, the solvent was removed under reduced pressure and the residue was steam distilled to give a yellow oil which, on trituration with petroleum ether, gave the desired product as a white solid (32.0 g), m.pt. 68° C.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][N:6]=1.N(OCCCCC)=O>O1CCOCC1>[S:3]1[C:4]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][N:6]=[CH:2]1

Inputs

Step One
Name
Quantity
79 g
Type
reactant
Smiles
NC=1SC(=CN1)C(=O)OC
Name
Quantity
117 g
Type
reactant
Smiles
N(=O)OCCCCC
Name
Quantity
1 L
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for a further half hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which

Outcomes

Product
Name
Type
product
Smiles
S1C=NC=C1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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